Mecarbinate
Overview
Description
Mecarbinate, also known as 1,2-dimethyl-5-hydroxyindole-3-carboxylate ethyl ester, is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . It is primarily used as a chemical intermediate in the synthesis of various pharmaceutical agents, including antiviral drugs .
Scientific Research Applications
Mecarbinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as an intermediate in the synthesis of antiviral drugs, such as arbidol hydrochloride.
Industry: this compound is used in the production of dyes and pigments due to its stable indole structure.
Safety and Hazards
Mecarbinate should be handled with care to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
Mechanism of Action
Target of Action
Mecarbinate is primarily used as a chemical intermediate of arbidol hydrochloride . Arbidol hydrochloride is an antiviral drug used for the treatment of influenza infection and is also being studied for its potential use against other viral infections . .
Mode of Action
Arbidol hydrochloride is known to inhibit viral fusion with host cells by interacting with the viral hemagglutinin .
Biochemical Pathways
Arbidol hydrochloride is known to interfere with viral entry into host cells, which is a critical step in the viral replication cycle .
Result of Action
As a chemical intermediate of arbidol hydrochloride, it may contribute to the antiviral effects of this drug, which include inhibiting viral entry into host cells .
Action Environment
Factors such as temperature, ph, and the presence of other substances can generally influence the activity and stability of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mecarbinate can be synthesized through several methods. One common method involves the esterification of 5-hydroxy-1,2-dimethylindole-3-carboxylic acid with ethanol in the presence of a catalyst . The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Mecarbinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction of this compound can yield hydroxyindole derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various indole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Comparison with Similar Compounds
Dimecarbin: Another indole derivative with similar antiviral properties.
Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate: A close structural analog used in similar applications.
Uniqueness: Mecarbinate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBNTDMBGXAOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046289 | |
Record name | Mecarbinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15574-49-9 | |
Record name | Mecarbinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15574-49-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mecarbinate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015574499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mecarbinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MECARBINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z927X3UJ2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the content of Mecarbinate, and what are their advantages?
A1: Two primary methods are employed for determining this compound content: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) [, ].
- HPLC: This method utilizes a Kromasil C18 column with a specific mobile phase and detection wavelength. It offers high accuracy, simplicity, and stability, making it suitable for quality control during this compound production [].
- TLC: This method employs a silica gel GF254 thin-layer plate with a dichloromethane and methanol mixture as the developing agent. While offering a simple and rapid determination endpoint, it serves as a valuable tool for quick assessments during the production process [].
Q2: What is the optimal synthetic route for this compound, and what factors influence its yield and purity?
A2: this compound synthesis is achieved using 3-Methyl amino-2-acid ethyl ester and p-benzoquinone as starting materials with zinc chloride as a catalyst in dichloroethane []. Orthogonal design experiments revealed optimal process parameters: a reaction time of 1-2 hours, a temperature of 55°C, and specific molar ratios for the reactants and catalyst []. These optimized conditions result in an 85% yield of this compound with a purity exceeding 98% [].
Q3: What are the therapeutic benefits of combining this compound with Hydrochlorothiazide in treating primary hypertension?
A3: Clinical studies investigated the combined effect of this compound (Telmisartan) and Hydrochlorothiazide on patients with mild to moderate primary hypertension []. The combination therapy demonstrated a statistically significant improvement in blood pressure reduction compared to this compound alone []. This synergistic effect highlights the potential of combination therapy in managing hypertension effectively.
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